molecular formula C8H16O2 B1530384 3-(Tert-butoxy)cyclobutan-1-ol CAS No. 30804-05-8

3-(Tert-butoxy)cyclobutan-1-ol

Cat. No. B1530384
CAS RN: 30804-05-8
M. Wt: 144.21 g/mol
InChI Key: QEKMRRYREDRZMQ-UHFFFAOYSA-N
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Description

“3-(Tert-butoxy)cyclobutan-1-ol” is an organic compound with the molecular formula C8H16O2 . It has a molecular weight of 144.21 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-tert-butoxycyclobutanol . The InChI code is 1S/C8H16O2/c1-8(2,3)10-7-4-6(9)5-7/h6-7,9H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 144.21 . The InChI code is 1S/C8H16O2/c1-8(2,3)10-7-4-6(9)5-7/h6-7,9H,4-5H2,1-3H3 .

Scientific Research Applications

Polymer Modification

In the field of polymer science, 3-(Tert-butoxy)cyclobutan-1-ol serves as a monomer for controlled ring-opening polymerization. This process leads to the creation of well-defined polyacids and polypeptoids, which are valuable for their biocompatibility and stimuli-responsive characteristics. These polymers have applications in tissue culture, drug delivery, and the construction of biomimetic supramolecular assemblies .

Analytical Chemistry

As a high-purity chemical, 3-(Tert-butoxy)cyclobutan-1-ol is used in analytical chemistry for calibration and testing. It serves as a reference standard to ensure the accuracy and precision of analytical instruments, which is essential for quality control in pharmaceutical testing .

Material Science

In material science, this compound is explored for its potential to modify the properties of materials at the molecular level. Its application can result in materials with improved strength, flexibility, or other desired physical properties. This is particularly relevant in the development of new composites and coatings .

Biomedical Research

Lastly, 3-(Tert-butoxy)cyclobutan-1-ol is investigated in biomedical research for its role in the synthesis of bioactive molecules. These molecules can interact with biological systems, leading to advancements in the understanding of diseases and the development of new diagnostic methods .

Future Directions

There is a growing body of research focused on finding new pathways for the transformation of renewable raw materials into biofuel components . Tert-butoxy alkanols, such as “3-(Tert-butoxy)cyclobutan-1-ol”, are being investigated for their usability as oxygenated additives for motor gasoline . This suggests that there could be potential applications for “3-(Tert-butoxy)cyclobutan-1-ol” in the field of renewable energy.

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2,3)10-7-4-6(9)5-7/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKMRRYREDRZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butoxy)cyclobutan-1-ol

CAS RN

1461709-01-2
Record name 3-(tert-butoxy)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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